(R)-2-Allylpiperidine hydrochloride
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Overview
Description
®-2-Allylpiperidine hydrochloride is a chemical compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocyclic compound containing nitrogen
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ®-2-Allylpiperidine hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the preparation of ®-2-Allylpiperidine.
Allylation: The allylation of piperidine is carried out using allyl bromide in the presence of a base such as sodium hydride or potassium carbonate.
Hydrochloride Formation: The resulting ®-2-Allylpiperidine is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: In an industrial setting, the production of ®-2-Allylpiperidine hydrochloride may involve large-scale reactions with optimized conditions to ensure high yield and purity. The process may include:
Continuous Flow Reactors: To maintain consistent reaction conditions and improve efficiency.
Purification Steps: Including recrystallization and filtration to obtain the pure hydrochloride salt.
Chemical Reactions Analysis
Types of Reactions: ®-2-Allylpiperidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with reagents such as alkyl halides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Formation of corresponding ketones or aldehydes.
Reduction: Formation of the reduced amine.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
®-2-Allylpiperidine hydrochloride has several scientific research applications, including:
Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceutical compounds.
Organic Synthesis: Employed in the preparation of various organic molecules.
Biological Studies: Investigated for its potential biological activities and interactions with biological targets.
Industrial Applications: Utilized in the production of fine chemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of ®-2-Allylpiperidine hydrochloride involves its interaction with specific molecular targets. The compound may act as a ligand for certain receptors or enzymes, modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Piperidine: The parent compound of ®-2-Allylpiperidine hydrochloride.
N-Allylpiperidine: A closely related compound with similar structural features.
2-Allylpyrrolidine: Another nitrogen-containing heterocycle with an allyl group.
Uniqueness: ®-2-Allylpiperidine hydrochloride is unique due to its specific stereochemistry (R-configuration) and the presence of the allyl group, which imparts distinct chemical and biological properties compared to other piperidine derivatives.
Properties
IUPAC Name |
(2R)-2-prop-2-enylpiperidine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N.ClH/c1-2-5-8-6-3-4-7-9-8;/h2,8-9H,1,3-7H2;1H/t8-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLYYDRWNVMFCFS-QRPNPIFTSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1CCCCN1.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CC[C@H]1CCCCN1.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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